Methyl (3-oxocyclopent-1-en-1-yl)acetate

Description

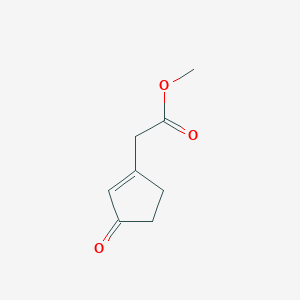

Methyl (3-oxocyclopent-1-en-1-yl)acetate is a cyclic ester featuring a cyclopentene ring substituted with a ketone group at position 3 and an acetoxymethyl group. Its molecular structure combines a conjugated enone system with an ester functionality, making it reactive in nucleophilic additions and cycloadditions. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and fragrances. Its cyclic nature enhances stability compared to linear esters, while the ketone group enables diverse chemical modifications .

Properties

CAS No. |

29850-20-2 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 2-(3-oxocyclopenten-1-yl)acetate |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)5-6-2-3-7(9)4-6/h4H,2-3,5H2,1H3 |

InChI Key |

UVOJYKVDHPMWFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-oxocyclopent-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclopent-1-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (3-oxocyclopent-1-en-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3-oxocyclopent-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentane/Cyclopentene Backbones

Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate

- Structure : Differs by a saturated cyclopentane ring and a 2-pentenyl substituent.

- Properties : The absence of the cyclopentene double bond reduces conjugation, lowering reactivity toward Diels-Alder reactions. The pentenyl chain increases hydrophobicity, affecting solubility in polar solvents.

- Applications : Used in jasmonate derivatives (e.g., (±)-Methyl Jasmonate), which act as plant stress hormones .

Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate

- Structure : Features a hydroxyl group instead of a ketone at position 3.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing boiling point (estimated ~250°C) and water solubility compared to the ketone analogue.

- Applications: Potential use in prostaglandin synthesis due to its stereochemical flexibility .

Cesium 2-(1-methylcyclopent-1-yl)oxy-2-oxoacetate

- Structure : Contains a cesium salt of a cyclopentyl oxoacetate.

- Properties : Ionic nature grants high solubility in polar solvents. The absence of an ester group limits its utility in esterification reactions.

- Applications : Intermediate in photochemical reactions, leveraging cesium’s strong base character .

Linear and Aromatic Esters

Methyl Acetate

- Structure : Simple linear ester (CH₃COOCH₃).

- Properties : Low molecular weight (74.08 g/mol), high volatility (boiling point: 57°C), and excellent solvent properties for resins and cellulose derivatives.

- Applications : Industrial solvent replacing acetone; used in paints, coatings, and adhesives .

3-Methylpent-2-enyl Acetate

Heterocyclic Analogues

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate

- Structure: Incorporates an isoindolinone ring fused to the ester.

- Properties : Aromaticity increases thermal stability. The lactam group allows hydrogen bonding, enhancing crystallinity.

- Applications : Investigated for anticancer activity due to structural similarity to kinase inhibitors .

Methyl [(dimethoxyphosphinothioyl)thio]acetate

- Structure : Phosphorothioate ester with a methyl acetate backbone.

- Properties : High reactivity in nucleophilic substitutions; sulfur atoms improve pesticidal activity.

- Applications: Key intermediate in Dimethoate (organophosphate insecticide) production .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|

| Methyl (3-oxocyclopent-1-en-1-yl)acetate | ~168.19 | Cyclopentene, ketone, ester | ~200 (estimated) | Moderate in EtOH | Pharmaceutical intermediates |

| Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate | 238.33 | Cyclopentane, ketone, ester | >250 | Low in H₂O | Jasmonate derivatives |

| Methyl Acetate | 74.08 | Linear ester | 57 | High in H₂O | Industrial solvent |

| 3-Methylpent-2-enyl Acetate | 142.20 | Branched unsaturated ester | ~180 | Low in H₂O | Flavoring agent |

Research Findings and Key Distinctions

- Reactivity: The enone system in this compound facilitates Michael additions, unlike saturated analogues (e.g., Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate) .

- Biological Activity : Cyclic ketones exhibit higher bioactivity than linear esters; for example, jasmonate derivatives show plant signaling roles, while Methyl Acetate lacks such specificity .

- Synthetic Utility : The target compound’s cyclic structure enhances stereochemical control in asymmetric synthesis, contrasting with linear esters like Methyl Acetate, which are primarily solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.